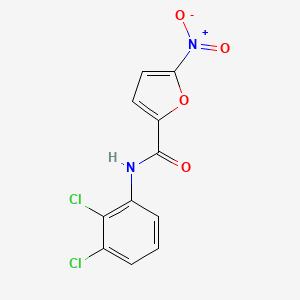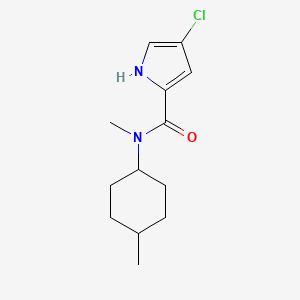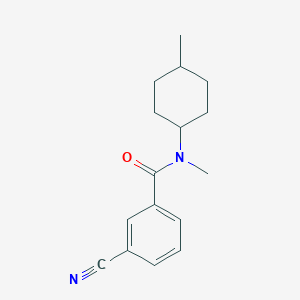
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, as part of a research project to investigate the structure-activity relationship of cannabinoids. JWH-018 is a potent agonist of the cannabinoid receptors, which are located throughout the body and are involved in a variety of physiological processes.
作用機序
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein. Upon binding of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide to the CB1 receptor, the G protein is activated, leading to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to the physiological effects of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide.
Biochemical and Physiological Effects:
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. These effects are mediated through the activation of the CB1 receptor in various regions of the brain and peripheral tissues. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective and convenient option for laboratory experiments. However, 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several limitations, including its potential for abuse and toxicity, which can pose a risk to researchers and laboratory personnel.
将来の方向性
There are several future directions for the research on 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide and synthetic cannabinoids in general. One area of interest is the development of novel synthetic cannabinoids with improved potency, selectivity, and safety profiles. Another area of interest is the investigation of the therapeutic potential of synthetic cannabinoids for the treatment of various diseases, including pain, inflammation, and cancer. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and abuse.
合成法
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 1-pentyl-3-(4-methyl-1-naphthoyl)indole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide as the major product. The purity and yield of the product can be improved by using a chromatographic purification method.
科学的研究の応用
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been widely used as a research tool to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been used to investigate the role of the endocannabinoid system in the development and progression of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-15(9-7-12)18(2)16(19)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKACSSLFWJGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
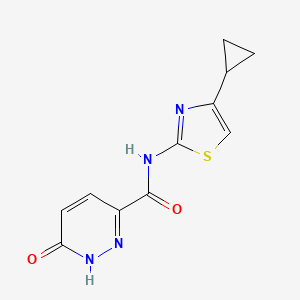
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

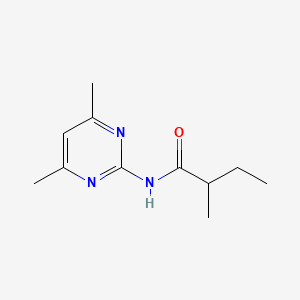
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
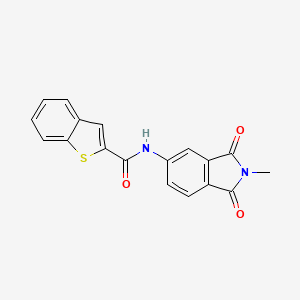
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
